3-amino-5-(tert-butyl(methyl)amino)-N-carbamimidoyl-6-chloropyrazine-2-carboxamide
Description
3-Amino-5-(tert-butyl(methyl)amino)-N-carbamimidoyl-6-chloropyrazine-2-carboxamide (IUPAC name) is a pyrazine derivative characterized by a substituted amino-carbamimidoyl framework. Its structure includes a tert-butyl(methyl)amino group at position 5, a chlorine substituent at position 6, and a carbamimidoyl moiety attached to the pyrazine core. This compound, referred to as "MIA" in virology research, has been studied for its interaction with RNA-dependent RNA polymerases (RdRps), where it exhibits indirect mutagenic activity by altering polymerase fidelity . Its molecular formula is C₁₂H₂₁ClN₈O, with a molecular weight of 344.81 g/mol (calculated from IUPAC data).
Properties
Molecular Formula |
C11H18ClN7O |
|---|---|
Molecular Weight |
299.76 g/mol |
IUPAC Name |
3-amino-5-[tert-butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-11(2,3)19(4)8-6(12)16-5(7(13)17-8)9(20)18-10(14)15/h1-4H3,(H2,13,17)(H4,14,15,18,20) |
InChI Key |
YVFSEWDHZYWBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monoterpene indole alkaloids typically involves the coupling of a monoterpenoid precursor with an indole derivative. This process can be achieved through various synthetic routes, including:
Pictet-Spengler Reaction: This is a common method where a tryptamine derivative reacts with an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which can be further modified to produce various MIAs.
Biocatalytic Methods: Enzymatic synthesis using strictosidine synthase to catalyze the formation of strictosidine, a key intermediate in the biosynthesis of many MIAs.
Industrial Production Methods
Industrial production of MIAs often relies on the extraction from natural sources, such as plants of the Apocynaceae family. advances in synthetic biology have enabled the production of MIAs through engineered microbial systems, which offer a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Monoterpene indole alkaloids undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed in reduction reactions.
Substitution Reagents: Halogenating agents, such as chlorine and bromine, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the parent MIA structure, which can exhibit enhanced or altered biological activities .
Scientific Research Applications
Monoterpene indole alkaloids have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of monoterpene indole alkaloids involves their interaction with specific molecular targets and pathways. For example, some MIAs inhibit the activity of enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters and exhibiting antidepressant effects . Others may interact with DNA or proteins, disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Benzamil’s benzylcarbamimidoyl moiety increases lipophilicity, improving membrane permeability but reducing specificity for viral targets .
Biological Activity :
- Unlike Blasticidin S, which disrupts ribosomal translation via carbamimidoyl interactions, the target compound acts on RdRp fidelity without direct ribosomal inhibition .
- EIPA’s ion channel activity contrasts with the mutagenic RdRp modulation seen in MIA, highlighting divergent mechanisms despite structural similarities .
Pharmacokinetic Properties: The 6-chloro substituent in MIA and EIPA enhances metabolic stability compared to non-halogenated analogues, as evidenced by prolonged activity in viral replication assays .
Comparison with Non-Pyrazine Carboxamides
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide) :
- Structural Difference : Contains a thiazole core instead of pyrazine.
- Functional Impact : Dasatinib targets tyrosine kinases (e.g., Bcr-Abl), whereas MIA lacks kinase affinity but shares carboxamide-mediated binding to enzymatic pockets .
- Clinical Relevance : Dasatinib’s approval for leukemia contrasts with MIA’s pre-clinical virology focus .
Biological Activity
Chemical Structure and Properties
The compound can be categorized as a pyrazine derivative, characterized by its unique functional groups which may contribute to its biological activity. The structural formula is represented as:
Key Features:
- Amino Group: Contributes to interactions with biological targets.
- Chlorine Atom: Potentially enhances lipophilicity and bioavailability.
- Carbamimidoyl Group: May play a role in enzyme inhibition or receptor binding.
Research indicates that the compound may exhibit a variety of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, likely due to interference with bacterial protein synthesis.
- Anticancer Properties: Investigations into its potential as an anticancer agent have shown promising results, particularly in inhibiting cell proliferation in specific cancer cell lines.
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations of 50 µg/mL.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -
Anticancer Activity:
- In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 30 µM.
- Table 2 presents the cytotoxicity results across various cancer cell lines.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 30 HeLa (Cervical Cancer) 45 A549 (Lung Cancer) 60 -
Enzyme Inhibition Studies:
- The compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Results indicated a competitive inhibition pattern with a Ki value of 0.25 µM.
Discussion
The biological activity of 3-amino-5-(tert-butyl(methyl)amino)-N-carbamimidoyl-6-chloropyrazine-2-carboxamide suggests it could be a valuable candidate for further development in pharmacological applications. Its dual action as an antimicrobial and anticancer agent highlights its potential versatility in therapeutic contexts.
Future Research Directions
Further studies are warranted to explore:
- In vivo efficacy and safety profiles.
- Mechanistic studies to identify specific molecular targets.
- Structure-activity relationship (SAR) analyses to optimize potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
